2-(2-Methylcyclopentylidene)acetonitrile

Description

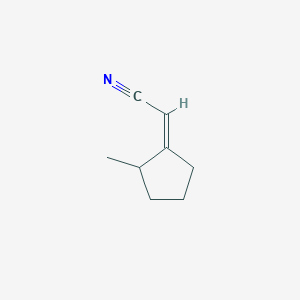

2-(2-Methylcyclopentylidene)acetonitrile is a nitrile-containing compound characterized by a cyclopentylidene group substituted with a methyl group at the 2-position. This structure confers unique steric and electronic properties, influencing its reactivity and physicochemical behavior.

Properties

IUPAC Name |

(2Z)-2-(2-methylcyclopentylidene)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-7-3-2-4-8(7)5-6-9/h5,7H,2-4H2,1H3/b8-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQWURKJXLWKFC-YVMONPNESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1=CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1CCC/C1=C/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylcyclopentylidene)acetonitrile can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopentanone with a suitable nitrile source under basic conditions. The reaction typically proceeds via the formation of an enolate intermediate, which then reacts with the nitrile source to form the desired product.

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as transition metal complexes can be employed to facilitate the reaction under milder conditions and improve selectivity. The use of continuous flow reactors is also common in industrial settings to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylcyclopentylidene)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted nitriles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Methylcyclopentylidene)acetonitrile has a wide range of applications in scientific research, including:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving nitriles.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Methylcyclopentylidene)acetonitrile involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. Additionally, the compound can act as a nucleophile or electrophile in various organic reactions, depending on the reaction conditions and the presence of other functional groups.

Comparison with Similar Compounds

Structural and Electronic Features

- Cyclopentylidene vs. Aryl Substituents: The cyclopentylidene group in 2-(2-methylcyclopentylidene)acetonitrile introduces a non-planar, strained ring system, contrasting with planar aryl groups in compounds like 2-(2,4-dichlorophenyl)acetonitrile (). Electronic Effects: DFT studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives () reveal that non-planar structures exhibit localized HOMO-LUMO distributions on cyclic moieties. This suggests that the cyclopentylidene group in the target compound may similarly localize electron density, affecting reactivity in cycloaddition or substitution reactions.

Physicochemical Properties

- Solubility and Stability: 2-(5-Methoxyphenyl-triazolylthio)acetonitrile derivatives are soluble in organic solvents and mineral acids (), suggesting that the target compound may share similar solubility due to hydrophobic cyclopentylidene and polar nitrile groups. Stability in aprotic solvents () implies that this compound may resist hydrolysis under non-aqueous conditions.

- Thermal Properties: Melting points for halogenated analogs (e.g., 196–198°C for 2-(2,4-dichlorophenoxy)-N-(trichloroethyl)acetamide, ) suggest that steric bulk from the cyclopentylidene group could elevate the target compound’s melting point relative to linear derivatives.

Biological Activity

2-(2-Methylcyclopentylidene)acetonitrile is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a nitrile functional group, which is known to influence its biological interactions. The presence of the methylcyclopentylidene moiety may enhance its lipophilicity, potentially affecting its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions can modulate enzyme activities and receptor functions, influencing cellular processes such as proliferation and apoptosis.

- Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit specific enzymes, which can be pivotal in therapeutic applications.

- Receptor Modulation : The compound may also interact with receptors, altering signaling pathways that are crucial for cellular communication and function.

Biological Activities

Research into the biological activities of this compound has revealed several key areas of interest:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been observed to enhance the efficacy of chemotherapeutic agents like doxorubicin in specific cell types, potentially through synergistic mechanisms .

- Neuroprotective Effects : There is emerging evidence indicating that this compound could protect neuronal cells from oxidative stress and cytotoxicity induced by chemotherapeutics . This neuroprotective effect is particularly relevant in the context of developing treatments for neurodegenerative diseases.

- Antimicrobial Activity : Similar compounds have shown promise as antimicrobial agents, and further research could elucidate whether this compound possesses similar properties.

Case Studies

Several case studies have investigated the biological effects of compounds related to this compound:

- Cytotoxicity in Cancer Cells :

- Neuroprotective Effects :

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Acetylamino-3-cyanobenzothiazole | Benzothiazole derivative | Anticancer activity |

| 4-Phenylisoindoline | Isoindoline derivative | Antimicrobial and anticancer properties |

| Acetonitrile | Simple nitrile | Solvent with low toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.